molecular formula C12H10ClNO B12496930 Phenyl(pyridin-2-yl)methanone hydrochloride

Phenyl(pyridin-2-yl)methanone hydrochloride

Cat. No.: B12496930
M. Wt: 219.66 g/mol
InChI Key: KPRSCZGUENNPIK-UHFFFAOYSA-N
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Description

Phenyl(pyridin-2-yl)methanone hydrochloride, also known as 2-Benzoylpyridine hydrochloride, is an organic compound with the molecular formula C12H9NO·HCl. It is a crystalline solid that is colorless to slightly yellow in appearance. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(pyridin-2-yl)methanone hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-pyridylmagnesium bromide with benzoyl chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization from a suitable solvent, such as acetone .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl(pyridin-2-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Phenyl(pyridin-2-yl)methanone hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(pyridin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(pyridin-2-yl)methanone hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

phenyl(pyridin-2-yl)methanone;hydrochloride

InChI

InChI=1S/C12H9NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-9H;1H

InChI Key

KPRSCZGUENNPIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2.Cl

Origin of Product

United States

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